molecular formula C7H9N3S B14553331 2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole CAS No. 62032-89-7

2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole

Cat. No.: B14553331
CAS No.: 62032-89-7
M. Wt: 167.23 g/mol
InChI Key: FPGRHUGWARSMKC-UHFFFAOYSA-N
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Description

2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole is a heterocyclic compound that contains both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole typically involves the reaction of thioamides with hydrazonoyl halides under basic conditions. This reaction proceeds through the formation of an intermediate thiohydrazonate, which undergoes cyclization to form the desired thiazolo[3,2-b][1,2,4]triazole ring system . The reaction is usually carried out in ethanol with triethylamine as the base, and the product is obtained in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogen atoms can yield various amine derivatives.

Scientific Research Applications

2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with tailored properties.

Properties

CAS No.

62032-89-7

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

2-ethyl-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C7H9N3S/c1-3-6-8-7-10(9-6)5(2)4-11-7/h4H,3H2,1-2H3

InChI Key

FPGRHUGWARSMKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CSC2=N1)C

Origin of Product

United States

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